8-[(2-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 331842-93-4
Cat. No.: VC21441783
Molecular Formula: C29H43ClN4O2S
Molecular Weight: 547.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331842-93-4 |
|---|---|
| Molecular Formula | C29H43ClN4O2S |
| Molecular Weight | 547.2g/mol |
| IUPAC Name | 8-[(2-chlorophenyl)methylsulfanyl]-7-hexadecyl-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C29H43ClN4O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-34-25-26(33(2)28(36)32-27(25)35)31-29(34)37-22-23-19-16-17-20-24(23)30/h16-17,19-20H,3-15,18,21-22H2,1-2H3,(H,32,35,36) |
| Standard InChI Key | RIDLGXNAVOKAEV-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C |
| Canonical SMILES | CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C |
Introduction
8-[(2-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C29H43ClN4O2S and a molecular weight of 547.2 g/mol . This compound belongs to the purine class, which is a group of heterocyclic aromatic organic compounds. Purines are crucial in the structure of nucleic acids (DNA and RNA) and play significant roles in various biological processes.
Synthesis and Preparation
The synthesis of 8-[(2-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely documented in the available literature, similar purine derivatives are often synthesized through condensation reactions involving appropriate precursors such as chlorobenzyl derivatives and hexadecyl-substituted purine bases.
Research Findings and Future Directions
While detailed research findings specific to 8-[(2-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione are scarce, the compound's structural features suggest potential applications in medicinal chemistry. Future research could focus on exploring its biological activities, such as anticancer properties or interactions with biological targets, using techniques like molecular docking and in vitro assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume